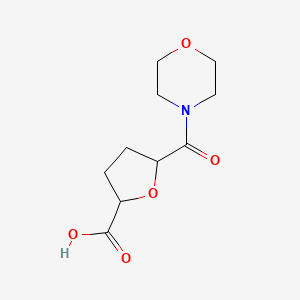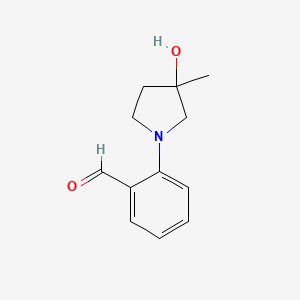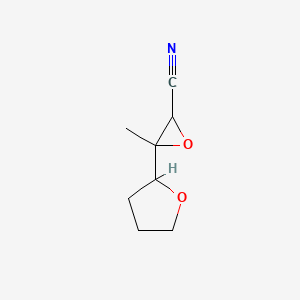
4-Methylcyclohexyl chloroformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylcyclohexyl chloroformate is an organic compound belonging to the class of chloroformates, which are esters of chloroformic acid. These compounds are typically colorless, volatile liquids that degrade in moist air . This compound is used as a reagent in organic chemistry, particularly in the synthesis of various derivatives and intermediates.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Methylcyclohexyl chloroformate can be synthesized through the reaction of 4-methylcyclohexanol with phosgene (COCl₂) in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to control the exothermic nature of the process .
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous flow of reactants through a reactor where phosgene is introduced to 4-methylcyclohexanol. The reaction is carefully monitored to ensure safety and efficiency, given the hazardous nature of phosgene .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methylcyclohexyl chloroformate undergoes several types of reactions, including:
Nucleophilic Substitution: Reacts with amines to form carbamates.
Esterification: Reacts with alcohols to form carbonate esters.
Mixed Anhydride Formation: Reacts with carboxylic acids to form mixed anhydrides.
Common Reagents and Conditions:
Amines: For carbamate formation, reactions are typically conducted in the presence of a base to absorb the HCl byproduct.
Alcohols: For esterification, reactions are also conducted in the presence of a base.
Carboxylic Acids: For mixed anhydride formation, reactions are conducted under similar conditions.
Major Products:
Carbamates: Formed from reactions with amines.
Carbonate Esters: Formed from reactions with alcohols.
Mixed Anhydrides: Formed from reactions with carboxylic acids.
Aplicaciones Científicas De Investigación
4-Methylcyclohexyl chloroformate is utilized in various scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Methylcyclohexyl chloroformate involves nucleophilic substitution reactions. The compound reacts with nucleophiles such as amines, alcohols, and carboxylic acids, leading to the formation of carbamates, carbonate esters, and mixed anhydrides, respectively. These reactions typically proceed via a substitution nucleophilic internal (SNi) mechanism .
Comparación Con Compuestos Similares
Methyl Chloroformate: A simpler chloroformate used in similar derivatization reactions.
Ethyl Chloroformate: Another chloroformate with similar reactivity but different physical properties.
4-Nitrophenyl Chloroformate: Used in the synthesis of carbamates with antimicrobial and antioxidant activities.
Uniqueness: 4-Methylcyclohexyl chloroformate is unique due to its specific structure, which imparts different reactivity and physical properties compared to simpler chloroformates like methyl and ethyl chloroformate. Its cyclic structure and methyl substitution make it a valuable reagent in the synthesis of more complex organic compounds .
Propiedades
Fórmula molecular |
C8H13ClO2 |
|---|---|
Peso molecular |
176.64 g/mol |
Nombre IUPAC |
(4-methylcyclohexyl) carbonochloridate |
InChI |
InChI=1S/C8H13ClO2/c1-6-2-4-7(5-3-6)11-8(9)10/h6-7H,2-5H2,1H3 |
Clave InChI |
HWRKOBTYLLJBDB-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)OC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Hexahydro-2H-cyclopenta[b]furan-3a-amine](/img/structure/B13217794.png)


![4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}oxan-4-ol](/img/structure/B13217812.png)
![tert-Butyl 3-amino-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoate](/img/structure/B13217816.png)
